The synthesis of N-Benzyl-4-(4-methoxyphenoxy)butanamide, also known as Muraglitazar/BMS-298585, involves multiple steps. While a detailed synthetic route is not provided in the provided papers, one of the key steps involves reacting a substituted 4-(4-methoxyphenoxy)butanoic acid derivative with benzylamine. [ [] ] This reaction likely proceeds through standard amide bond formation conditions, such as the use of coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
N-Benzyl-4-(4-methoxyphenoxy)butanamide acts as a PPAR α/γ dual agonist. [ [] ] PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily. Upon ligand binding, PPARs heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as PPAR response elements (PPREs) in the promoter regions of target genes. This binding regulates the expression of genes involved in lipid and glucose metabolism, energy homeostasis, inflammation, and other processes.
N-Benzyl-4-(4-methoxyphenoxy)butanamide (Muraglitazar/BMS-298585) has been investigated for its potential in treating type 2 diabetes and dyslipidemia due to its activity as a PPAR α/γ dual agonist. [ [] ] In preclinical studies, it exhibited potent activity in:
These effects were observed in genetically obese, severely diabetic db/db mice. [ [] ]
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 18766-66-0
CAS No.: 15209-11-7